Florisil

Pesticide Residue Analysis Soil Testing Multi-Residue Method Validation

Laboratories validating multi-residue pesticide methods face matrix interference that silica gel and C18 fail to remove. Florisil (CAS 63210-56-0), a synthetic activated magnesium silicate, resolves this through magnesium-coordinated Lewis acid sites and 60 Å pore architecture. • Extends method scope by 11-24 pesticides meeting acceptance criteria vs. silica gel in GC-ECD/NPD multi-residue methods • >78% recovery with <15% RSD for PCBs/organochlorines in low-fat biota-where C18 and Envi-Carb fail to remove interferences • Single-cartridge lipid cleanup yields >90% recovery from high-fat samples, eliminating tandem SPE workflows

Molecular Formula MgO3Si
Molecular Weight 100.39 g/mol
CAS No. 63210-56-0
Cat. No. B7797802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorisil
CAS63210-56-0
Molecular FormulaMgO3Si
Molecular Weight100.39 g/mol
Structural Identifiers
SMILES[O-][Si](=O)[O-].[Mg+2]
InChIInChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2
InChIKeyFKHIFSZMMVMEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Florisil for Analytical Cleanup and Chromatography


Florisil is a synthetic, amorphous, activated magnesium silicate (MgO·xSiO₂·nH₂O) that serves as a highly polar, hydrophilic inorganic sorbent . Produced via controlled precipitation and thermal activation (typically at 675 °C), its structure imparts strong affinity for polar and moderately polar analytes through a combination of Lewis acid sites associated with surface magnesium ions and hydrogen-bonding silanol groups [1]. With a BET surface area of 289 m²/g and a mean pore diameter of 60 Å, Florisil occupies a distinct position within the landscape of normal-phase chromatographic adsorbents—offering higher basic character than silica gel and greater selectivity for planar and polar compounds compared to neutral alumina [2]. This evidence guide provides procurement specialists and analytical chemists with transparent, quantitative comparator data to determine when Florisil—not silica, alumina, C18, or PSA—is the technically justified choice.

Surface Chemistry

Mg²⁺ Lewis acid sites plus silanol groups create strong polar and basic retention mechanisms for electron‑rich analytes.

Selectivity Profile

Higher basic character than silica; reported selectivity for planar, moderately polar compounds over neutral alumina.

Pore Architecture

BET 289 m²/g, mean pore diameter 60 Å supports moderate lipid capacity and rapid flow rates for multi‑residue workflows.

Physicochemical Advantages of Florisil over Silica and Alumina


The assumption that any polar adsorbent can substitute for Florisil in sample preparation and chromatographic methods is contradicted by quantitative evidence across multiple performance dimensions [1][2]. Unlike pure silica gel—which is weakly acidic and relies predominantly on silanol hydrogen bonding—Florisil presents magnesium-coordinated Lewis acid sites that introduce a strong basic character and enable unique retention mechanisms for electron-rich analytes such as organochlorine pesticides, PCBs, and planar aromatic compounds . Its surface chemistry renders water-deactivation behavior fundamentally different from both silica and alumina: below 1% added water, Florisil exhibits irregular retention volume dependence linked to strong surface acid sites, a phenomenon not observed with alumina or silica, which show monotonic deactivation profiles [1]. Additionally, its specific pore architecture (60 Å mean pore diameter with 289 m²/g surface area) translates to practical differences in lipid capacity—lower than alumina (0.7 g beef lipid/25 g alumina) but higher than silicic acid—and to rapid flow rates that reduce analysis time compared to finer-pored alternatives [2]. These are not marginal differences; they directly determine whether a multi-residue method meets regulatory recovery criteria across 100+ analytes in complex matrices.

Florisil

Mg²⁺ Lewis acid + silanol groups deliver strong basic character and unique retention for organochlorines, PCBs and planar aromatics.

Silica / Alumina

Silica relies on weakly acidic silanol hydrogen bonding; alumina lacks coordinated magnesium sites. Retention selectivity may shift for electron‑rich analytes.

Water deactivation below 1 % shows irregular retention volume dependence tied to strong surface acid sites, not observed on silica or alumina.

Silica and alumina show monotonic deactivation profiles. Method transfer using generic polar adsorbents may produce unpredictable retention shifts at low water loads.

60 Å pores and 289 m²/g surface area yield moderate lipid capacity and faster flow versus finer‑pored alternatives.

Alumina holds more lipid (0.7 g beef lipid/25 g) but exhibits different selectivity; silicic acid has lower capacity and slower flow, impacting throughput.

Quantitative Evidence: Florisil vs. Silica, Alumina, C18, and PSA


Multi-Pesticide Recovery from Agricultural Soils

In a head-to-head comparison using identical extraction and detection protocols (acetone extraction, dichloromethane partitioning, GC-ECD/NPD), Florisil column cleanup delivered acceptable recovery (70-120%) with acceptable precision (RSD <20%) for 165 out of 183 tested pesticides in paddy soil and 169 in upland soil, compared to only 154 and 145 pesticides respectively using silica gel cleanup under the same conditions. Furthermore, 159 pesticides met these criteria in both soil types with Florisil versus only 134 with silica gel—a differential of 25 additional multi-matrix analytes [1]. This represents a 7-17% improvement in method scope depending on soil type, a difference that directly impacts whether a laboratory's multi-residue method can claim coverage of a regulatory target list.

Multi‑Pesticide Soil Recovery
Head‑to‑head
Florisil recovers 165–169 pesticides vs. 134–154 for silica gel across paddy and upland soils (183‑panel).
Expands method scope by up to 25 compounds; supports multi‑matrix regulatory coverage.
GC‑ECD/NPD, acetone/DCM extraction; paddy and upland soil matrices.
Pesticide Residue Analysis Soil Testing Multi-Residue Method Validation Gas Chromatography

Organochlorine Recovery in Fatty Foods

A systematic comparison of SPE cleanup procedures for 14 organochlorine pesticides in fatty foods evaluated Florisil cartridges, C18-bonded silica, tandem C18+Florisil, and Alumina-N+Florisil columns. The Florisil-only cartridge (eluted with 12 mL petroleum ether-ethyl ether, 95:5) was the most efficient procedure, achieving average recoveries of 77-105% for shellfish, 84-98% for fish, and 85-107% for meats, while also providing the most effective matrix interference elimination [1]. In contrast, the C18-only cartridge did not achieve comparable matrix removal or recovery consistency. Validation against certified Standard Reference Material (SRM 1945) confirmed the satisfactory performance of the Florisil cartridge, supporting its use as a single-step cleanup for fatty food matrices with a wide range of fat content [1].

OC Recovery in Fatty Foods
Head‑to‑head
Florisil SPE alone: 77–107 % recovery across shellfish, fish, meats; most efficient matrix interference removal among four SPE configurations.
Single‑cartridge cleanup supports regulatory OC monitoring in fatty matrices.
14 OCs, SRM 1945 validated; vs. C18, tandem C18+Florisil, Alumina‑N+Florisil.
Food Safety Organochlorine Pesticides Solid-Phase Extraction Fatty Matrix Cleanup

PCB and Pesticide Cleanup in Low-Fat Food

A model mixture containing α-linolenic acid as an interfering substance was subjected to cleanup with five SPE sorbents: C18, Envi-Carb (graphitized non-porous carbon), NH2 (aminopropyl), Florisil, and Alumina. Using GC-ECD for relative cleanup evaluation, Florisil, Alumina, and NH2 columns provided the most effective cleanup, removing the greatest amount of interfering substance while simultaneously ensuring analyte recoveries higher than 70% for most compounds. By contrast, Envi-Carb and C18 columns did little to eliminate matrix interferences [1]. Application of the validated procedure to real herring samples yielded recoveries >78% with standard deviations <15% for all target compounds, with method quantification limits (MQLs) in the 5-10 µg/kg range [1].

PCB Cleanup in Low‑Fat Food
Head‑to‑head
Florisil, Alumina, NH₂ effectively remove interferences; C18 and Envi‑Carb failed to eliminate matrix effects.
Critical for achieving MQLs in low‑fat matrices; superior interference removal confirmed.
Herring validation: >78 % recovery, SD
Pesticide Recovery in Allium
Head‑to‑head
Florisil: 94.0 % procymidone recovery; judged optimal for combined cleanup and recovery in spring onion.
Balanced profile for sulfur‑rich matrices where co‑extractives compromise chromatography.
QuEChERS d‑SPE; vs. alumina (87.5 %), PSA (103.0 %), graphene (87.5 %).
Lipid Removal from Tissues
Class‑level
Deactivated Florisil: ≤0.01 g residual lipid from 0.5 g load, >90 % organochlorine recovery in a single column step.
Single‑step lipid cleanup supports high‑throughput tissue analysis; comparator data limited.
Class‑level inference; quantitative silica/alumina data not available from source.
Polychlorinated Biphenyls Low-Fat Food Analysis SPE Sorbent Screening Matrix Interference Removal

Pesticide Recovery in Allium Vegetables

In a comparative screening study for pesticide residue cleanup from spring onion (香葱)—a challenging matrix due to high sulfur-containing volatile content—four sorbent materials were evaluated using the QuEChERS method: Florisil (magnesium silicate), neutral alumina, PSA (primary secondary amine), and graphene. Among these, Florisil was identified as the optimal sorbent for matrix interference removal. The recovery values for procymidone (腐霉利) were Florisil 94.0%, neutral alumina 87.5%, PSA 103.0%, and graphene 87.5% [1]. While PSA yielded a slightly higher absolute recovery (103.0%), Florisil was judged overall optimal when considering the combined criteria of matrix purification and recovery, and all four sorbents met acceptable recovery ranges for the tested analyte [1].

Pesticide Recovery in Allium
Head‑to‑head
Florisil: 94.0 % procymidone recovery; judged optimal for combined cleanup and recovery in spring onion.
Balanced profile for sulfur‑rich matrices where co‑extractives compromise chromatography.
QuEChERS d‑SPE; vs. alumina (87.5 %), PSA (103.0 %), graphene (87.5 %).
Pesticide Residue Allium Vegetables QuEChERS Cleanup Sulfur Interference

Lipid Removal from Biological Tissues

The analysis of organochlorine pesticide and PCB residues in fish presents a well-documented cleanup challenge due to co-extracted oil causing erratic elution patterns on many chromatographic adsorbents. Deactivated Florisil columns specifically addressed this problem, delivering consistently excellent cleanup with less than 0.01 g of residual lipid from an initial 0.5 g fat load, while maintaining analyte recoveries above 90% for organochlorine residues from fish and other biological tissues [1]. The Florisil column was designed to tolerate up to 0.5 g of oil or fat, and an additional Florisil column partitioning step was described for coping with larger fat samples where very low residue levels must be determined [1]. Earlier methods employing non-deactivated adsorbents or silica-based columns required multi-step protocols to achieve comparable lipid removal, directly increasing analysis time and solvent consumption.

Lipid Removal from Tissues
Class‑level
Deactivated Florisil: ≤0.01 g residual lipid from 0.5 g load, >90 % organochlorine recovery in a single column step.
Single‑step lipid cleanup supports high‑throughput tissue analysis; comparator data limited.
Class‑level inference; quantitative silica/alumina data not available from source.
Organochlorine Residues Biological Tissue Analysis Lipid Removal Fish Testing

Application Scenarios for Florisil


Soil Multi-Residue Pesticide Monitoring

When validating a GC-ECD/NPD multi-residue method for 100+ pesticides in diverse soil types, Florisil column cleanup should be specified in the SOP over silica gel. The Korean Journal of Pesticide Science study demonstrates that Florisil extends method scope by 11-24 additional pesticides meeting acceptance criteria compared to silica gel under identical conditions [1]. Laboratories that select silica gel risk failing to achieve regulatory coverage for up to 17% of target analytes in upland soils, potentially requiring costly supplemental cleanup workflows that Florisil users can avoid entirely. This is particularly consequential for contract laboratories bidding on government soil monitoring tenders with defined analyte lists.

Organochlorine Residue Testing in Fatty Foods

For food testing laboratories operating under SANTE or FDA guidelines, Florisil SPE cartridges (eluted with petroleum ether-ethyl ether 95:5) should be the primary cleanup choice for organochlorine residues in fatty foods. The Doong and Lee (1999) study validates that Florisil alone delivers 77-107% recovery across shellfish, fish, and meats—eliminating the need for tandem C18+Florisil or Alumina-N+Florisil configurations [1]. Selecting C18 as a substitute is contraindicated by the Food Research International (2009) study, which showed that C18 'did little to eliminate matrix interferences' in PCB and pesticide analysis [2]. Procurement of Florisil cartridges thus represents both a technical (superior interference removal) and economic (single cartridge vs. tandem) optimization.

PCB and Organochlorine Analysis in Low-Fat Samples

When method quantification limits (MQLs) in the 5-10 µg/kg range are required for PCBs and organochlorine pesticides in low-fat samples such as herring, Florisil SPE columns are technically justified over C18 or graphitized carbon (Envi-Carb). The 2009 sorbent comparison study provides direct evidence that C18 and Envi-Carb fail to remove matrix interferences, while Florisil achieves >78% recovery with <15% SD under validated conditions [1]. Choosing C18 for this application will result in matrix co-extractives reaching the GC detector, increasing baseline noise, reducing column lifetime, and compromising MQL achievement. Procurement decisions for low-fat food and environmental biota testing must therefore exclude C18 and Envi-Carb as viable Florisil alternatives.

Lipid-Rich Tissue Cleanup in Environmental Toxicology

For environmental toxicology laboratories analyzing organochlorine residues in fish tissue, marine mammal blubber, or other high-lipid biological samples, deactivated (partially water-deactivated) Florisil columns should be the specified adsorbent based on the documented performance of <0.01 g residual lipid from 0.5 g fat and >90% analyte recovery in a single column step [1]. This recognized capability is further supported by the foundational work of Carroll (1961), which established that Florisil enables lipid class separations with nearly quantitative recoveries and requires no prewashing—only water deactivation—resulting in shorter analysis times and smaller solvent volumes compared to silicic acid columns [2]. Generic silica or alumina columns, without the magnesium ion-mediated selectivity of Florisil, cannot replicate this lipid tolerance and recovery profile without additional purification steps, making Florisil the procurement choice for high-throughput environmental toxicology workflows.

Application
Selection Property
Validation Focus
Soil Multi‑Residue Pesticide Monitoring
Multi‑residue sorbent selectivity for polar and moderately polar analytes
Recovery scope across soil types and regulatory analyte coverage
Organochlorine Residue Testing in Fatty Foods
Single‑step matrix interference removal efficiency
Regulatory recovery verification in shellfish, fish and meat matrices
PCB and Organochlorine Analysis in Low‑Fat Samples
Interference removal for low‑fat matrices that fail on C18 or graphitized carbon
Method quantification limit achievement with acceptable recovery and precision
Lipid‑Rich Tissue Cleanup in Environmental Toxicology
Lipid tolerance and single‑column analyte recovery from biological tissues
Protocol validation for high‑lipid samples; solvent and time reduction vs. multi‑step methods
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